molecular formula C9H9NO5 B1598480 2-(2-Methoxy-5-nitrophenyl)acetic acid CAS No. 51073-04-2

2-(2-Methoxy-5-nitrophenyl)acetic acid

Cat. No. B1598480
CAS RN: 51073-04-2
M. Wt: 211.17 g/mol
InChI Key: TZQZNDOEOCOJFS-UHFFFAOYSA-N
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Description

“2-(2-Methoxy-5-nitrophenyl)acetic acid” is a laboratory chemical . Its IUPAC name is (2-methoxy-5-nitrophenyl)acetic acid . It has a molecular weight of 211.17 and its Inchi Code is 1S/C9H9NO5/c1-15-8-3-2-7 (10 (13)14)4-6 (8)5-9 (11)12/h2-4H,5H2,1H3, (H,11,12) .


Molecular Structure Analysis

The molecular structure of “2-(2-Methoxy-5-nitrophenyl)acetic acid” is represented by the linear formula C9H9NO5 . The compound’s Inchi Key is TZQZNDOEOCOJFS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is recommended for use as a laboratory chemical . It should be stored at room temperature .

Scientific Research Applications

  • “2-(2-Methoxy-5-nitrophenyl)acetic acid” is a chemical compound with the CAS Number: 51073-04-2 . It has a molecular weight of 211.17 .
  • Indole Derivatives : While not directly related to “2-(2-Methoxy-5-nitrophenyl)acetic acid”, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been used in the development of clinical candidates for treating conditions such as depression, anxiety, schizophrenia, and addictions .

  • 2-Nitrophenylacetic Acid : This compound, which is structurally similar to “2-(2-Methoxy-5-nitrophenyl)acetic acid”, has been used as an internal standard in the determination of the theophylline solubilizer salicylamide-O-acetic acid .

  • Indole Derivatives : While not directly related to “2-(2-Methoxy-5-nitrophenyl)acetic acid”, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been used in the development of clinical candidates for treating conditions such as depression, anxiety, schizophrenia, and addictions .

  • 2-Nitrophenylacetic Acid : This compound, which is structurally similar to “2-(2-Methoxy-5-nitrophenyl)acetic acid”, has been used as an internal standard in the determination of the theophylline solubilizer salicylamide-O-acetic acid .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2-methoxy-5-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-8-3-2-7(10(13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQZNDOEOCOJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393254
Record name 2-(2-methoxy-5-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-5-nitrophenyl)acetic acid

CAS RN

51073-04-2
Record name 2-(2-methoxy-5-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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